molecular formula C32H65NO11 B12674997 N,N-Bis[[3-(2,3-dihydroxypropoxy)-2-hydroxypropoxy]methyl]stearamide CAS No. 94248-87-0

N,N-Bis[[3-(2,3-dihydroxypropoxy)-2-hydroxypropoxy]methyl]stearamide

Cat. No.: B12674997
CAS No.: 94248-87-0
M. Wt: 639.9 g/mol
InChI Key: XEXUZDAOYNFNDV-UHFFFAOYSA-N
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Description

N,N-Bis[[3-(2,3-dihydroxypropoxy)-2-hydroxypropoxy]methyl]stearamide: is a complex organic compound characterized by its multiple hydroxyl groups and long-chain fatty amide structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Bis[[3-(2,3-dihydroxypropoxy)-2-hydroxypropoxy]methyl]stearamide typically involves the reaction of stearic acid with a suitable amine derivative. The process begins with the esterification of stearic acid to form a stearate ester, followed by the introduction of the dihydroxypropoxy groups through a series of nucleophilic substitution reactions. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient and consistent production. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: N,N-Bis[[3-(2,3-dihydroxypropoxy)-2-hydroxypropoxy]methyl]stearamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like alkoxides or halides are employed under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction of the amide group can produce primary or secondary amines.

Scientific Research Applications

N,N-Bis[[3-(2,3-dihydroxypropoxy)-2-hydroxypropoxy]methyl]stearamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s biocompatibility makes it suitable for use in drug delivery systems and as a stabilizer for biological molecules.

    Industry: The compound is used in the production of surfactants, lubricants, and emulsifiers due to its amphiphilic nature.

Mechanism of Action

The mechanism by which N,N-Bis[[3-(2,3-dihydroxypropoxy)-2-hydroxypropoxy]methyl]stearamide exerts its effects involves interactions with various molecular targets. The hydroxyl groups facilitate hydrogen bonding with biological molecules, enhancing solubility and stability. The long-chain fatty amide structure allows for integration into lipid bilayers, making it an effective agent in drug delivery systems. The compound’s ability to form stable complexes with metal ions also contributes to its functionality in various applications.

Comparison with Similar Compounds

  • N,N-Bis(2-hydroxyethyl)stearamide
  • N,N-Bis(2,3-dihydroxypropyl)stearamide
  • N,N-Bis(3-hydroxypropyl)stearamide

Comparison: N,N-Bis[[3-(2,3-dihydroxypropoxy)-2-hydroxypropoxy]methyl]stearamide stands out due to its multiple hydroxyl groups, which enhance its reactivity and solubility compared to similar compounds. The presence of these groups also allows for more versatile chemical modifications, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

94248-87-0

Molecular Formula

C32H65NO11

Molecular Weight

639.9 g/mol

IUPAC Name

N,N-bis[[3-(2,3-dihydroxypropoxy)-2-hydroxypropoxy]methyl]octadecanamide

InChI

InChI=1S/C32H65NO11/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-32(40)33(26-43-24-30(38)22-41-20-28(36)18-34)27-44-25-31(39)23-42-21-29(37)19-35/h28-31,34-39H,2-27H2,1H3

InChI Key

XEXUZDAOYNFNDV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)N(COCC(COCC(CO)O)O)COCC(COCC(CO)O)O

Origin of Product

United States

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